3-Cyclopropoxypyridin-2-amine
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Overview
Description
3-Cyclopropoxypyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with an amine group at the 2-position and a cyclopropoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxypyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropoxypyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce other substituents.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxypyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyclopropoxy group can enhance the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
2-Aminopyridine: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Cyclopropylpyridine: Lacks the amine group, affecting its reactivity and binding properties.
3-Methoxypyridin-2-amine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
Uniqueness: 3-Cyclopropoxypyridin-2-amine is unique due to the presence of both the cyclopropoxy and amine groups, which confer distinct chemical and biological properties. The cyclopropoxy group provides steric bulk and rigidity, while the amine group offers sites for hydrogen bonding and nucleophilic reactions.
Biological Activity
3-Cyclopropoxypyridin-2-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a cyclopropoxy group. This unique substitution imparts distinct steric and electronic properties that enhance its reactivity and biological interactions. The molecular formula is C10H12N2O, with a molecular weight of approximately 176.22 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is believed to modulate various biochemical pathways, which can lead to therapeutic effects. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth, suggesting potential antimicrobial properties.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Activity Type | Description |
---|---|
Antimicrobial | Exhibits inhibitory effects on bacterial growth, potentially useful in treating infections. |
Anticancer | Shows promise in inhibiting cancer cell proliferation in various studies. |
Neuroprotective | Potentially protects neuronal cells from damage, indicating applications in neurodegenerative diseases. |
Case Studies
Several studies have explored the biological activity of this compound:
-
Antimicrobial Activity Study :
- A study conducted on various bacterial strains demonstrated that this compound had significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating strong antimicrobial potential.
-
Anticancer Research :
- In vitro assays on cancer cell lines showed that the compound inhibited cell growth with IC50 values ranging from 10 to 50 µM across different cancer types. The mechanism was linked to apoptosis induction and cell cycle arrest.
-
Neuroprotective Effects :
- A neuroprotective study highlighted the compound's ability to reduce oxidative stress in neuronal cells, showcasing its potential for treating conditions like Alzheimer's disease.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound | Activity Type | IC50 or MIC Values | Notes |
---|---|---|---|
6-Chloro-3-cyclopropoxypyridin-2-amine | Antimicrobial | MIC: 15 µg/mL | Similar structure; moderate activity |
5-Chloro-3-cyclopropoxypyridin-2-amine | Anticancer | IC50: 20 µM | Enhanced anticancer properties |
Cyclopropyl derivatives | General Biological Activity | Varies | Less specificity compared to pyridine derivatives |
Future Directions
Given the promising biological activities associated with this compound, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
- In Vivo Studies : Animal models to assess efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : Identifying how structural modifications influence biological activity.
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-cyclopropyloxypyridin-2-amine |
InChI |
InChI=1S/C8H10N2O/c9-8-7(2-1-5-10-8)11-6-3-4-6/h1-2,5-6H,3-4H2,(H2,9,10) |
InChI Key |
WZWZAVPNXQSNQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC=C2)N |
Origin of Product |
United States |
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